4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound featuring a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethyl (CF₃) group at position 5. The nitrile (-CN) functional group at position 1 enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing CF₃ and F groups likely influence its electronic properties, increasing stability and directing further substitutions .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPDWUPGAOTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzotrifluoride as the precursor.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process may include the use of Grignard reagents, catalytic hydrogenation, and other advanced organic reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Coupling Reactions: Utilized in the formation of biaryl compounds through palladium-catalyzed coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite and cuprous bromide are used under controlled temperatures.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmospheres.
Major Products: The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in pharmaceutical and materials science .
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of electronegative fluorine and bromine atoms influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally similar compounds, their substituent patterns, and key distinctions:
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methyl-substituted analog (CAS 916792-07-9). This enhances resistance to electrophilic attacks and may slow down nucleophilic substitution reactions .
- Halogen Positioning : Moving bromine from position 4 to 2 (e.g., CAS 79630-23-2) alters regioselectivity in cross-coupling reactions. Para-substituted bromine (position 4) is typically more reactive in Suzuki couplings .
- Nitro vs.
Research Findings and Data
Physical Properties
- Boiling Point: Estimated to exceed 300°C based on analogs like 2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile (b.p. 332.6°C) .
- Density : Predicted to be ~1.4 g/cm³, similar to trifluoromethyl-substituted benzonitriles .
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